Methyl 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps. One common method includes the reaction of a chlorophenyl derivative with a triazatricyclo compound under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Methyl 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-chlorophenyl)acetate: Shares a chlorophenyl group but has a simpler structure.
Indole derivatives: Similar in terms of heterocyclic structure and biological activity.
Thiazole derivatives: Another class of heterocyclic compounds with diverse biological activities.
Biological Activity
Methyl 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound belonging to the class of triazatricyclo compounds. Its intricate structure and diverse functional groups suggest significant potential for biological activity, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound features a tricyclic framework with three nitrogen atoms and various functional groups including imine and oxo groups. The molecular formula is C24H19ClN4O3 with a molecular weight of approximately 459.88 g/mol. The structural complexity allows for interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to methyl 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca exhibit significant biological activities due to their ability to interact with biomolecular targets such as enzymes and receptors.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. The presence of the triazine ring is often associated with enhanced biological activity in related compounds.
Antimicrobial Properties
The structural features of the compound also indicate potential antimicrobial activity. Similar triazatricyclo derivatives have shown effectiveness against various bacterial strains.
The mechanism of action is believed to involve binding to specific molecular targets within biological systems, potentially inhibiting enzyme activity or altering receptor functions. This interaction can lead to downstream effects that contribute to its pharmacological properties.
Comparative Analysis with Similar Compounds
To understand the uniqueness of methyl 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca, a comparative analysis with structurally similar compounds is essential.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-(oxolan-2-yl)methyl | Lacks 2-chlorophenyl group | Different substituents affect biological activity |
N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino compound | Contains benzyl instead of chlorophenyl | Variations in side chains may alter reactivity |
Dacarbazine | Triazine structure | Known antitumor agent; methylates DNA |
Case Studies and Research Findings
Several studies have explored the biological activity of triazatricyclo compounds:
- Antitumor Studies : Research has shown that derivatives of triazine exhibit cytotoxic effects against cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involves DNA intercalation and inhibition of topoisomerase enzymes.
- Antimicrobial Studies : Compounds similar to methyl 7-[(2-chlorophenyl)methyl]-6-imino have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria through disruption of bacterial cell walls.
- Enzyme Inhibition : Studies indicate potential inhibition of enzymes such as acetylcholinesterase and carbonic anhydrase, which are critical in various physiological processes.
Properties
Molecular Formula |
C20H15ClN4O3 |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
methyl 7-[(2-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C20H15ClN4O3/c1-28-20(27)13-10-14-18(23-16-8-4-5-9-24(16)19(14)26)25(17(13)22)11-12-6-2-3-7-15(12)21/h2-10,22H,11H2,1H3 |
InChI Key |
QLNPNXTVGRKHGB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.